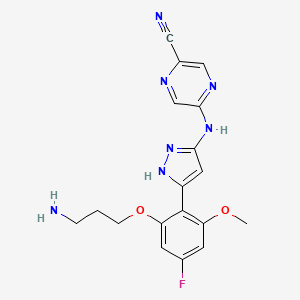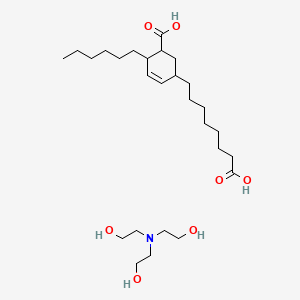
Einecs 269-360-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene is an organic compound belonging to the class of cycloalkenes. It is a colorless liquid with a sharp odor and has the chemical formula C₆H₁₀ . Cyclohexene is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene can be synthesized through the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction involves heating cyclohexanol with phosphoric acid, leading to the formation of cyclohexene and water . The reaction is typically carried out in a distillation apparatus to separate the product from the reaction mixture.
Industrial Production Methods
Industrially, cyclohexene is produced by the partial hydrogenation of benzene. This process is facilitated by a metal catalyst, usually palladium or nickel . The reaction conditions are carefully controlled to ensure the selective formation of cyclohexene over cyclohexane.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene undergoes various types of chemical reactions, including:
Oxidation: Cyclohexene can be oxidized to form cyclohexanol or cyclohexanone.
Reduction: Cyclohexene can be reduced to cyclohexane using hydrogen gas and a metal catalyst.
Substitution: Cyclohexene can undergo electrophilic addition reactions, such as the addition of bromine to form 1,2-dibromocyclohexane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tungsten catalyst.
Reduction: Hydrogen gas, palladium or nickel catalyst.
Substitution: Bromine, in the presence of a solvent like carbon tetrachloride.
Major Products
Oxidation: Cyclohexanol, cyclohexanone, adipic acid.
Reduction: Cyclohexane.
Substitution: 1,2-dibromocyclohexane.
Aplicaciones Científicas De Investigación
Cyclohexene has several applications in scientific research:
Chemistry: Cyclohexene is used as an intermediate in the synthesis of various compounds, including adipic acid and caprolactam, which are precursors to nylon. It is also used as a reference compound in spectroscopy studies due to its easily identifiable characteristics.
Biology: Cyclohexene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of cyclohexene derivatives in treating various diseases.
Mecanismo De Acción
Cyclohexene exerts its effects through various chemical reactions. For example, in electrophilic addition reactions, the π bond in cyclohexene interacts with an electrophile, leading to the formation of a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Cyclohexene can be compared with other similar compounds, such as cyclohexane and cyclohexanol:
Cyclohexene is unique due to its double bond, which makes it more reactive and versatile in chemical reactions compared to cyclohexane and cyclohexanol.
Propiedades
Número CAS |
68227-48-5 |
|---|---|
Fórmula molecular |
C27H51NO7 |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4.C6H15NO3/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;8-4-1-7(2-5-9)3-6-10/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);8-10H,1-6H2 |
Clave InChI |
IITZECLZJWPUHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Descripción física |
Liquid |
Números CAS relacionados |
67859-77-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
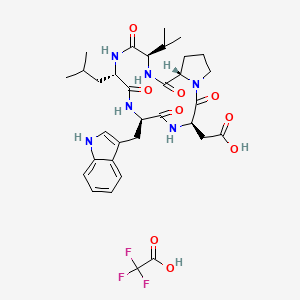
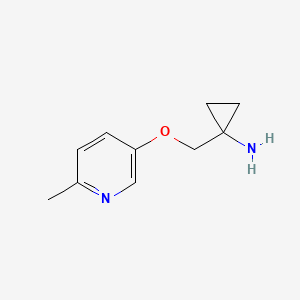


![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)
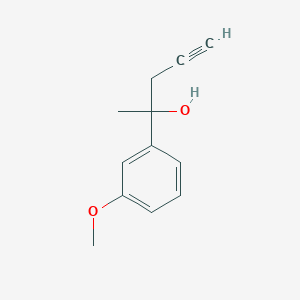

![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

